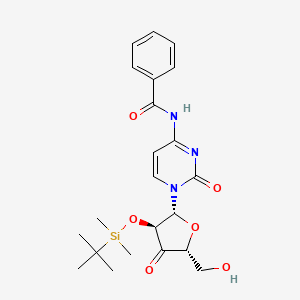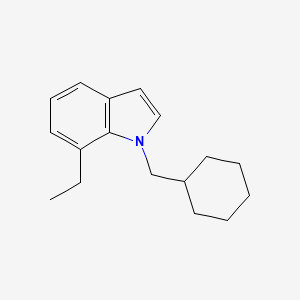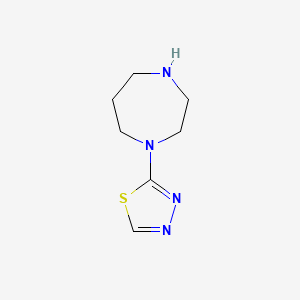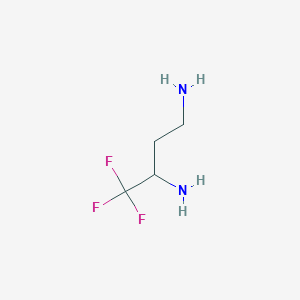
4,4,4-Trifluorobutane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluorobutane-1,3-diamine is a chemical compound with the molecular formula C4H10F3N2. It is a white crystalline powder that is soluble in water and has a melting point of 220-222°C. This compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobutane-1,3-diamine typically involves the reaction of ethyl trifluoroacetate with a Grignard reagent to prepare benzyloxy-substituted alkyl-trifluoromethyl ketone . This intermediate is then subjected to further reactions to yield the desired diamine. The reaction conditions often involve the use of bases and hydrogen donors such as trifluoroacetic acid, acetic acid, propionic acid, or butanoic acid .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluorobutane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield amine oxides, while reduction can produce primary amines .
Scientific Research Applications
4,4,4-Trifluorobutane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluorobutane-1,3-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and enzymes, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in antimicrobial and analgesic pathways .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobutane-1,3-dione: Another fluorinated compound with similar structural features.
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
4,4,4-Trifluorobutane-1,3-diamine is unique due to its dual amine groups and trifluoromethyl group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C4H9F3N2 |
|---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
4,4,4-trifluorobutane-1,3-diamine |
InChI |
InChI=1S/C4H9F3N2/c5-4(6,7)3(9)1-2-8/h3H,1-2,8-9H2 |
InChI Key |
SKJDAWLQEAUBDF-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B12984592.png)
![6-Amino-8-bromo-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12984598.png)

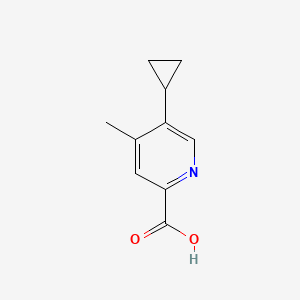
![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B12984614.png)
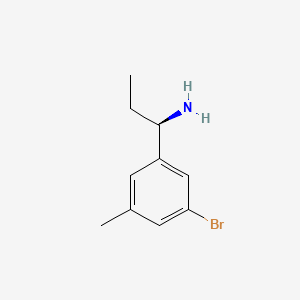

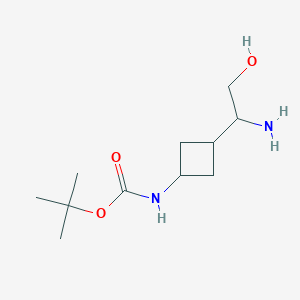

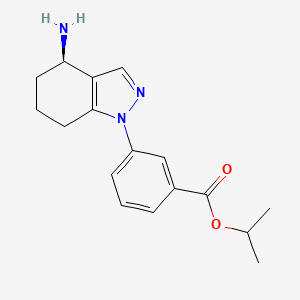
![Methyl 4-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12984637.png)
